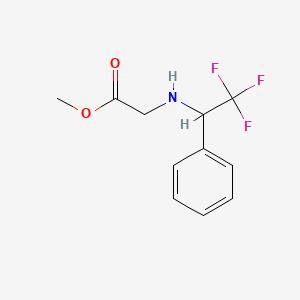
Methyl (2,2,2-trifluoro-1-phenylethyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate is an organic compound with the molecular formula C11H12F3NO2. It is characterized by the presence of a trifluoromethyl group attached to a phenylethylamine moiety, which is further linked to a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate typically involves the reaction of 2,2,2-trifluoro-1-phenylethylamine with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or various halogenating agents can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Mechanism of Action
The mechanism by which methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 2,2,2-trifluoroacetate: Similar in structure but lacks the phenylethylamine moiety.
2,2,2-Trifluoroethylamine: Contains the trifluoromethyl group but differs in the rest of the structure.
Uniqueness: Methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate is unique due to the combination of the trifluoromethyl group with the phenylethylamine and ester functionalities.
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate |
InChI |
InChI=1S/C11H12F3NO2/c1-17-9(16)7-15-10(11(12,13)14)8-5-3-2-4-6-8/h2-6,10,15H,7H2,1H3 |
InChI Key |
NMWCFPKMCGQBDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















